molecular formula C12H12FNO3S B7450704 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride

5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride

Cat. No. B7450704
M. Wt: 269.29 g/mol
InChI Key: QIACMHWPHMKXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride, also known as PQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQS is a potent inhibitor of metallo-β-lactamases (MBLs), which are enzymes that play a crucial role in antibiotic resistance.

Mechanism of Action

5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride inhibits MBLs by binding to the active site of the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics. The binding of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride to MBLs has been shown to be irreversible, making it a potent inhibitor.
Biochemical and Physiological Effects:
5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride has been shown to have a low toxicity profile and does not exhibit any significant side effects. In vitro studies have demonstrated its ability to inhibit MBLs from various bacterial strains, including those resistant to multiple antibiotics. 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride has also been shown to enhance the activity of β-lactam antibiotics against MBL-producing bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride is its potency as an MBL inhibitor. It has been shown to be effective against a wide range of MBL-producing bacteria, making it a promising candidate for the development of new antibiotics. However, 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride is a relatively new compound, and further studies are needed to determine its efficacy in vivo. Additionally, the synthesis of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride can be complex and requires specialized equipment, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the research on 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride. One area of interest is the development of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride in combination with other antibiotics to enhance their activity against MBL-producing bacteria. Additionally, further studies are needed to determine the safety and efficacy of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride in vivo and its potential as a therapeutic agent for the treatment of bacterial infections.
Conclusion:
In conclusion, 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride is a promising compound with potential applications in the field of antibiotic development. Its ability to inhibit MBLs and enhance the activity of β-lactam antibiotics make it a valuable tool in combating antibiotic resistance. However, further studies are needed to determine its safety and efficacy in vivo and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride involves the reaction of 5-hydroxyquinoline-8-sulfonyl chloride with isopropyl alcohol in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to obtain 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride. This method has been reported to yield high purity and high yield of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride.

Scientific Research Applications

5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and microbiology. One of the major areas of research is its role as an MBL inhibitor. MBLs are enzymes that are responsible for the hydrolysis of β-lactam antibiotics, which are commonly used in the treatment of bacterial infections. The overexpression of MBLs has been linked to antibiotic resistance, and the development of MBL inhibitors such as 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride is crucial in combating this issue.

properties

IUPAC Name

5-propan-2-yloxyquinoline-8-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S/c1-8(2)17-10-5-6-11(18(13,15)16)12-9(10)4-3-7-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACMHWPHMKXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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